molecular formula C11H9F3O2 B1383168 3-Methyl-4-(trifluoromethyl)cinnamic acid CAS No. 1214790-35-8

3-Methyl-4-(trifluoromethyl)cinnamic acid

Cat. No. B1383168
CAS RN: 1214790-35-8
M. Wt: 230.18 g/mol
InChI Key: AHEGNYNFWURVAR-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(trifluoromethyl)cinnamic acid is a chemical compound with the linear formula CF3C6H4CH=CHCO2H . It is a member of the class of (trifluoromethyl)benzenes .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it has been used in the synthesis of cinacalcet . A general procedure for its synthesis involves the addition of an aldehyde to malonic acid, followed by heating .


Molecular Structure Analysis

The molecular weight of this compound is 216.16 g/mol . The structure is stabilized by the presence of O–H⋯O hydrogen bonding and C–H⋯O interactions .


Chemical Reactions Analysis

This compound has been found to have antimicrobial activity . It has also been involved in [2+2] photodimerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 135-137 °C . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Methyl-4-(trifluoromethyl)cinnamic acid is utilized in various chemical synthesis processes. One such application involves the synthesis of 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic acids from 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones and sodium azide, showcasing its role in producing highly functionalized CF3-1,2,3-triazoles (Usachev et al., 2011). Another innovative approach in cinnamic acid synthesis involves direct synthesis from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, highlighting the compound's versatility in chemical reactions (Chiriac et al., 2005).

Crystallographic Studies

Crystallographic studies have been conducted on trans-4-(trifluoromethyl) cinnamic acid, revealing its phase transition behaviors and structural stability. These studies are crucial in understanding the material properties and potential applications of this compound in various scientific domains (Howard & Sparkes, 2008).

Interaction with Biological Molecules

The interaction of cinnamic acid and its derivatives with biological molecules such as bovine serum albumin (BSA) has been extensively studied. These interactions are vital for understanding the pharmacokinetics and pharmacodynamics of drugs and bioactive compounds. Studies reveal how factors like pH can influence the conformation of BSA and alter its interaction with ligands such as cinnamic acid (Nunes et al., 2017).

Catalytic and Synthetic Applications

Cinnamic acid derivatives are also pivotal in catalytic and synthetic applications. Their use has been explored in the synthesis of various biologically active compounds, demonstrating the compound's role in facilitating chemical transformations and enhancing synthetic efficiency (Zolfigol et al., 2015).

Safety and Hazards

3-Methyl-4-(trifluoromethyl)cinnamic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The future directions of 3-Methyl-4-(trifluoromethyl)cinnamic acid research could involve further exploration of its antimicrobial potential . It could also be used as a reagent in the synthesis of other compounds .

Relevant Papers Relevant papers on this compound include studies on its antimicrobial activity , its use in the synthesis of other compounds , and its physical and chemical properties .

Biochemical Analysis

Biochemical Properties

3-Methyl-4-(trifluoromethyl)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of cinacalcet, a drug used to treat secondary hyperparathyroidism . The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways, affecting the synthesis and degradation of other biomolecules. Additionally, this compound can bind to specific receptors, altering their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound has been shown to inhibit spontaneous motility in mice, indicating its potential impact on neuronal cells . Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and receptors, leading to either inhibition or activation of their activity. For instance, the compound’s interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Over time, the effects of this compound on cellular processes may change, depending on its concentration and the presence of other interacting molecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the inhibition of unwanted cellular activities . At high doses, this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell. Additionally, this compound can influence the synthesis and degradation of other biomolecules, further modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity and function, affecting various cellular processes.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biological effects. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Its localization can affect its activity and function, influencing various cellular processes such as metabolism, signaling, and gene expression.

properties

IUPAC Name

(E)-3-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7-6-8(3-5-10(15)16)2-4-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEGNYNFWURVAR-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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